

2-Chloro-3-(trifluoromethyl)aniline physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-3-(trifluoromethyl)aniline

Cat. No.: B1586914

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-Chloro-3-(trifluoromethyl)aniline**

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Chloro-3-(trifluoromethyl)aniline** (CAS No. 62476-58-8), a critical fluorinated building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key data points with practical, field-proven insights. We will explore its structural characteristics, physicochemical parameters, spectroscopic signatures, and its pivotal role as a precursor in the synthesis of high-value compounds, including active pharmaceutical ingredients (APIs). The guide emphasizes not just the data, but the causality behind the compound's behavior, providing a robust framework for its application in experimental design and process development.

Chemical Identity and Structural Framework

2-Chloro-3-(trifluoromethyl)aniline is a substituted aniline carrying both a chlorine atom and a trifluoromethyl group on the aromatic ring. This unique substitution pattern imparts specific electronic and steric properties that are highly sought after in the design of bioactive molecules. The electron-withdrawing nature of both the chloro and trifluoromethyl substituents significantly influences the reactivity of the aniline moiety and the aromatic system.

The trifluoromethyl group, in particular, is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[\[1\]](#)[\[2\]](#) Its presence makes this aniline an important intermediate for pharmaceuticals and agrochemicals.[\[3\]](#)

Figure 1: Chemical Structure of **2-Chloro-3-(trifluoromethyl)aniline**.

Core Physicochemical Properties

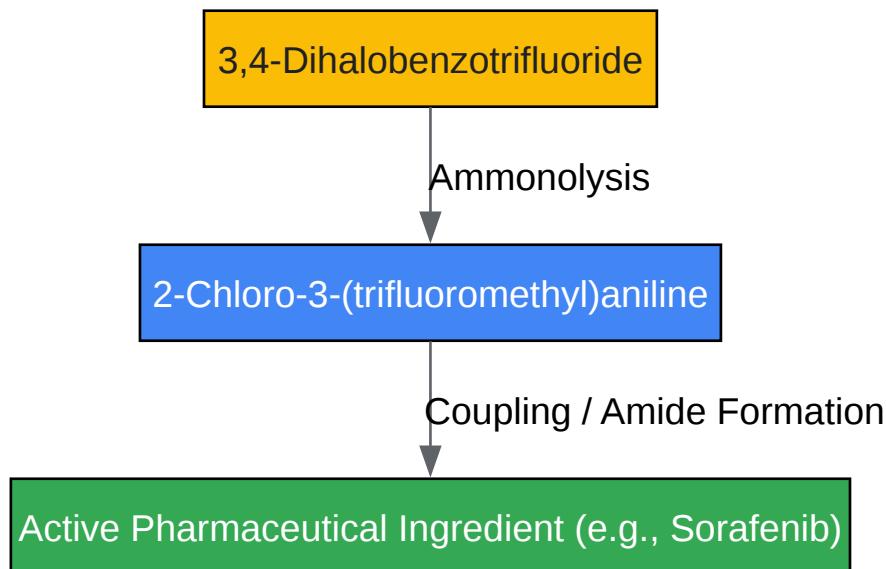
The physical properties of a compound are foundational to its handling, purification, and reaction setup. The data below has been consolidated from various authoritative sources to provide a reliable reference.

Property	Value	Source(s)
CAS Number	62476-58-8	[4] [5] [6] [7]
Molecular Formula	C ₇ H ₅ ClF ₃ N	[4] [6] [7] [8]
Molecular Weight	195.57 g/mol	[4] [5] [6] [7] [8]
Physical Form	Solid	
Melting Point	25-28 °C	
IUPAC Name	2-chloro-3-(trifluoromethyl)aniline	[8]
Synonyms	(2-Chloro-3-trifluoromethylphenyl)amine, 2-Chloro-3-aminobenzotrifluoride	[7] [8]
XLogP3	2.8	[8]

Expert Insights: The relatively low melting point indicates that while it is a solid at standard ambient temperature, it may be liquid in warmer laboratory environments. This necessitates careful storage considerations. The XLogP3 value of 2.8 suggests moderate lipophilicity, making the compound readily soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, while having low solubility in water. This solubility profile is advantageous for typical organic synthesis workup procedures involving liquid-liquid extraction.

Spectroscopic Characterization Profile

Authenticating the identity and purity of **2-Chloro-3-(trifluoromethyl)aniline** is paramount.


While batch-specific spectra should always be consulted from the supplier, the expected spectroscopic signatures are as follows:

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the chloro, amino, and trifluoromethyl groups. The amine protons will typically appear as a broad singlet, the position of which can vary with solvent and concentration.
- ^{13}C NMR: The carbon NMR will show seven distinct signals for the aromatic carbons and the trifluoromethyl carbon. The CF_3 carbon will appear as a quartet due to coupling with the three fluorine atoms.
- ^{19}F NMR: A strong singlet is expected, characteristic of the $-\text{CF}_3$ group. This is a powerful tool for confirming the presence and purity of the fluorinated moiety.
- IR Spectroscopy: Key vibrational bands will include N-H stretching for the amine group (typically around $3300\text{-}3500\text{ cm}^{-1}$), C-H stretching for the aromatic ring, and strong C-F stretching bands (around $1100\text{-}1300\text{ cm}^{-1}$).
- Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M^+) due to the presence of the chlorine atom (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio).[9] High-resolution mass spectrometry (HRMS) should confirm the molecular formula $\text{C}_7\text{H}_5\text{ClF}_3\text{N}$ with high accuracy.[8]

Synthesis, Reactivity, and Applications

Synthetic Context

2-Chloro-3-(trifluoromethyl)aniline is not a naturally occurring compound and is produced through multi-step organic synthesis. One common synthetic approach involves the ammonolysis of a corresponding di-substituted benzotrifluoride, such as 3,4-dichlorobenzotrifluoride, under elevated temperature and pressure.[10]

[Click to download full resolution via product page](#)

Figure 2: Role as a key synthetic intermediate.

Reactivity Profile

The chemical behavior is dominated by the interplay of its functional groups:

- Amine Group: The primary amine is nucleophilic and readily undergoes reactions typical of anilines, such as acylation, alkylation, and diazotization. This is the most common reaction site for incorporating the molecule into a larger structure.
- Aromatic Ring: The strong electron-withdrawing effects of the -Cl and -CF₃ groups deactivate the benzene ring towards electrophilic aromatic substitution.

Key Applications in Drug Development

This molecule is a cornerstone intermediate for several high-profile drugs. Its utility stems from the ability to introduce the 2-chloro-3-(trifluoromethyl)phenyl moiety into a target structure.

- Sorafenib (Nexavar): A multi-kinase inhibitor used in the treatment of liver and kidney cancer. **2-Chloro-3-(trifluoromethyl)aniline** is reacted with an isocyanate to form the critical urea linkage in the final drug structure.[\[2\]](#)

- Flunixin: A non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine. The synthesis involves the reaction of 2-methyl-3-(trifluoromethyl)aniline, which can be prepared from **2-chloro-3-(trifluoromethyl)aniline**, with 2-chloronicotinate.[3][11]

Safety, Handling, and Storage

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. This compound is classified as hazardous and must be handled with appropriate care.

GHS Hazard Classification:

- Pictograms: GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark).
- Signal Word: Danger.
- Hazard Statements:
 - H302: Harmful if swallowed.[8]
 - H311: Toxic in contact with skin.[8]
 - H315: Causes skin irritation.[8]
 - H319: Causes serious eye irritation.[8]
 - H332: Harmful if inhaled.[8]

Recommended Handling Procedures:

- Always use this chemical within a certified chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles.
- Avoid breathing dust or vapors.
- Wash hands thoroughly after handling.[12]

Storage Recommendations:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- Keep away from incompatible materials such as strong oxidizing agents.
- For long-term stability, storage in an inert atmosphere (e.g., argon or nitrogen) in a dark place is recommended.^[6] Some suppliers recommend refrigerated storage (2-8°C).^[7]

Experimental Protocol: Purification by Recrystallization

This protocol provides a self-validating method for purifying **2-Chloro-3-(trifluoromethyl)aniline**, leveraging its thermal and solubility properties. The validation is achieved by measuring the melting point of the final product.

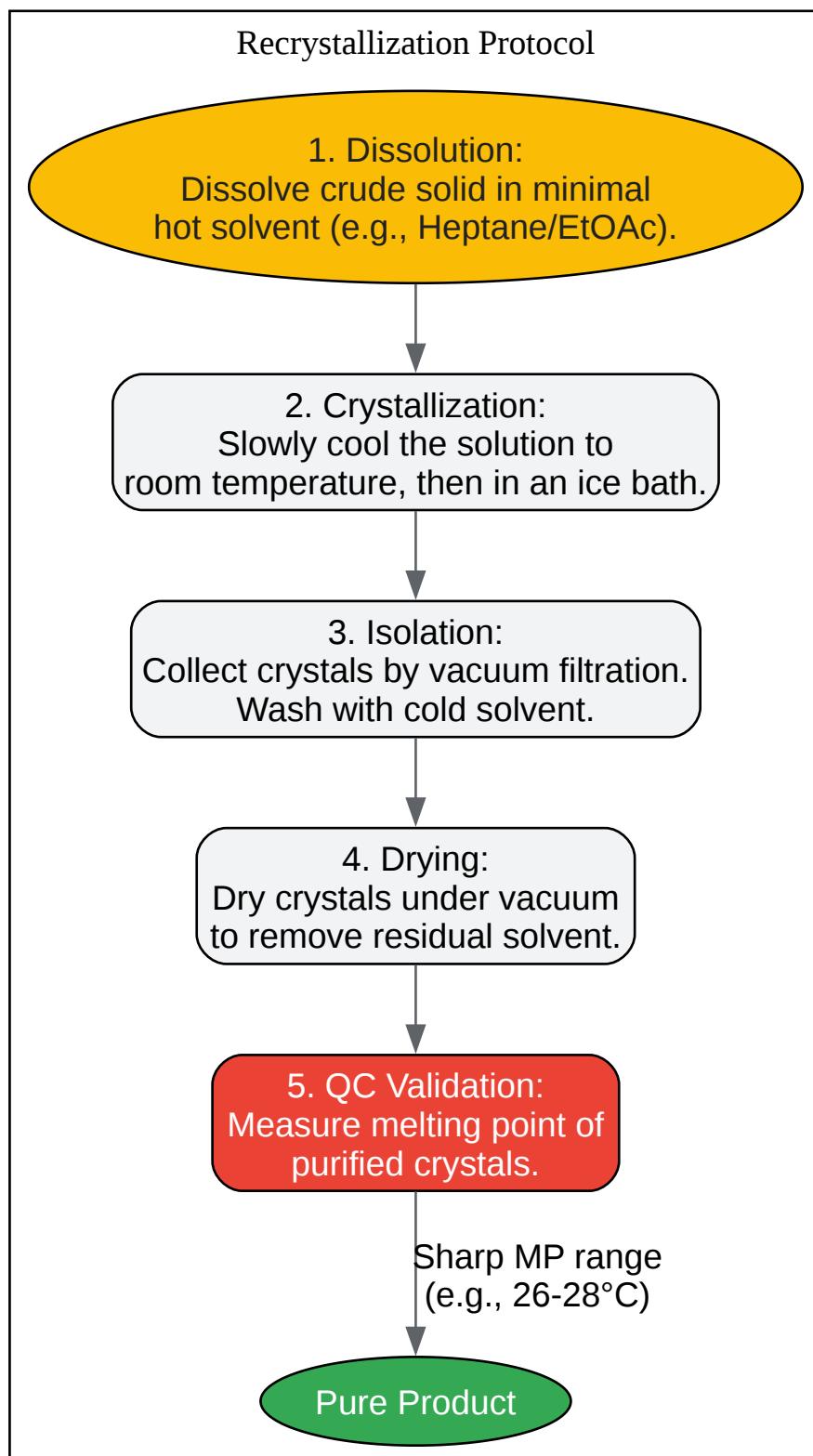

[Click to download full resolution via product page](#)

Figure 3: Workflow for the purification and validation of the compound.

Step-by-Step Methodology:

- Solvent Selection: Begin by determining an appropriate solvent system. A good choice is a binary system like Heptane/Ethyl Acetate. The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
- Dissolution: Place the crude **2-Chloro-3-(trifluoromethyl)aniline** in an Erlenmeyer flask. Add a minimal amount of the hot solvent mixture dropwise while heating and swirling until the solid just dissolves. Using excess solvent will significantly reduce the recovery yield.
- Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
- Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
- Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of the cold recrystallization solvent to remove any adhering impurities.
- Drying: Transfer the purified crystals to a watch glass and dry them under vacuum.
- Self-Validation (QC): Determine the melting point of the dried crystals. A sharp melting point within the literature range (e.g., 26-28 °C) indicates successful purification. A broad or depressed melting point suggests the presence of impurities, and the recrystallization process should be repeated.

Conclusion

2-Chloro-3-(trifluoromethyl)aniline is a high-value synthetic intermediate whose utility is firmly established in the pharmaceutical and agrochemical industries. Its physicochemical properties—moderate lipophilicity, low melting point, and well-defined reactivity—make it a versatile and predictable building block. A thorough understanding of its properties, coupled with stringent safety and handling protocols, is essential for leveraging this compound's full

potential in research and development. This guide serves as a foundational resource to empower scientists in making informed, efficient, and safe experimental decisions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 4. scbt.com [scbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 62476-58-8|2-Chloro-3-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 2-Chloro-3-(trifluoromethyl)aniline | C7H5ClF3N | CID 4984136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-chloro-N-(trifluoromethyl)aniline | 1003709-27-0 | Benchchem [benchchem.com]
- 10. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]
- 11. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 [ganeshremedies.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [2-Chloro-3-(trifluoromethyl)aniline physical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1586914#2-chloro-3-trifluoromethyl-aniline-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com